molecular formula C8H13ClN2O B2641575 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole CAS No. 1856078-21-1

4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole

Cat. No. B2641575
CAS RN: 1856078-21-1
M. Wt: 188.66
InChI Key: TVASSJGAKBEUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole is thought to act as an antagonist at the CB1 receptor, which is a key component of the endocannabinoid system. By blocking the activity of this receptor, 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole may alter the release of various neurotransmitters and modulate the activity of other signaling pathways in the brain.
Biochemical and Physiological Effects:
4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole has been shown to have a variety of effects on the brain and body, including alterations in the release of dopamine, glutamate, and GABA. 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole has also been shown to modulate the activity of the HPA axis, which is involved in the stress response. These effects may contribute to the anxiolytic and antidepressant effects of 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole in lab experiments is its high potency and selectivity for the CB1 receptor. This allows researchers to investigate the specific effects of CB1 receptor blockade on various biological processes. However, one limitation of using 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole is that it may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of results.

Future Directions

There are many potential future directions for research on 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole, including investigating its effects on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Additionally, further studies could investigate the potential therapeutic applications of 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole for various psychiatric and neurological disorders. Finally, future research could aim to develop new and more selective CB1 receptor antagonists that could be used in both basic and clinical research.

Synthesis Methods

4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole can be synthesized using a variety of methods, including the reaction of 4-chloro-3-hydroxy-1-propyl-1H-pyrazole with formaldehyde and methanol. This reaction results in the formation of 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole, which can then be purified and used in scientific experiments.

Scientific Research Applications

4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole has been used in a variety of scientific research applications, including studies on the effects of stress on the brain and the role of the endocannabinoid system in regulating anxiety and depression. 4-chloro-3-(methoxymethyl)-1-propyl-1H-pyrazole has also been used to investigate the mechanisms underlying addiction and withdrawal, as well as the effects of various drugs on the brain.

properties

IUPAC Name

4-chloro-3-(methoxymethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O/c1-3-4-11-5-7(9)8(10-11)6-12-2/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVASSJGAKBEUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)COC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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